1-Ethyl-4-methylquinolinium iodide

Descripción

The realm of organic chemistry is continually advancing through the exploration and application of novel compounds. Among these, 1-Ethyl-4-methylquinolinium (B11710019) iodide has emerged as a compound of interest, warranting a detailed examination of its properties and research significance. This article provides a focused analysis of this specific quinolinium salt, framed within the broader context of quaternary ammonium (B1175870) and quinolinium salts.

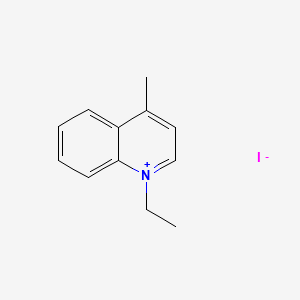

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-ethyl-4-methylquinolin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N.HI/c1-3-13-9-8-10(2)11-6-4-5-7-12(11)13;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDKCFLPUPEBJC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C2=CC=CC=C21)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883464 | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

605-59-4 | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lepidine ethiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinolinium, 1-ethyl-4-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-4-methylquinolinium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethyl-4-methylquinolinium iodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7W6WWW5FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Ethyl 4 Methylquinolinium Iodide: Advanced Approaches and Mechanistic Considerations

Quaternization Reactions in the Synthesis of N-Alkylquinolinium Salts

Quaternization is the cornerstone reaction for the synthesis of N-alkylquinolinium salts. This process involves the alkylation of the nitrogen atom within the quinoline (B57606) ring, transforming the tertiary amine into a quaternary ammonium (B1175870) salt. This transformation imparts a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and chemical properties.

Direct Alkylation of Lepidine with Iodoethane (B44018) for 1-Ethyl-4-methylquinolinium (B11710019) Iodide Formation

The most direct and common method for the synthesis of 1-Ethyl-4-methylquinolinium iodide is the direct alkylation of 4-methylquinoline (B147181), commonly known as lepidine, with iodoethane. researchgate.netcymitquimica.com This reaction is a classic example of the Menshutkin reaction, where the lone pair of electrons on the nitrogen atom of the heterocyclic base attacks the electrophilic ethyl group of iodoethane. The iodide ion, being an excellent leaving group, facilitates this nucleophilic substitution, resulting in the formation of the desired quaternary ammonium iodide salt. researchgate.net

The general reaction is typically performed by heating the reactants, often in a suitable solvent, for a period ranging from several hours to days. researchgate.net The resulting product, this compound, is a solid crystalline substance. cymitquimica.com

Mechanistic Pathways of Quaternization in Quinoline Systems

The quaternization of quinoline and its derivatives, such as lepidine, with alkyl halides like iodoethane proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. mdpi.com In this process, the nitrogen atom of the lepidine ring acts as the nucleophile, and the iodoethane molecule is the substrate.

The key steps of the mechanism are as follows:

Nucleophilic Attack: The nitrogen atom of the lepidine molecule uses its lone pair of electrons to attack the partially positive carbon atom of the iodoethane molecule. This attack occurs from the side opposite to the iodine atom.

Transition State: A transient, high-energy transition state is formed where a partial bond exists between the nitrogen and the ethyl group, and the carbon-iodine bond is partially broken.

Product Formation: The carbon-iodine bond breaks completely, and the iodide ion is expelled as the leaving group. Simultaneously, a new carbon-nitrogen bond is fully formed, yielding the 1-Ethyl-4-methylquinolinium cation and an iodide anion.

This SN2 reaction is generally favored by the use of a good nucleophile (the heterocyclic amine), a substrate with a good leaving group (iodide), and a primary alkyl halide (iodoethane), which minimizes steric hindrance. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Efficient this compound Production

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful and green technology in synthetic chemistry, offering significant advantages over conventional heating methods. nih.gov Its application in the synthesis of quinolinium salts, including this compound, has demonstrated remarkable improvements in efficiency and reaction time. nih.govnih.gov Microwave energy directly heats the reactants and solvent, leading to rapid and uniform temperature increases that can accelerate reaction rates. conicet.gov.ar

Optimization of Reaction Parameters in Microwave Synthesis (e.g., temperature, reaction time)

The efficiency of MAOS is highly dependent on the optimization of reaction parameters such as temperature, reaction time, and microwave power. jetir.org For the synthesis of quinolinium salts, studies have shown that careful control of these variables is crucial for maximizing yield and minimizing by-product formation. mdpi.com

For instance, in the microwave-assisted synthesis of related pyridinium (B92312) salts, reaction conditions were optimized at 155 °C for 50 minutes. mdpi.com Other studies on quinoline synthesis have explored a range of power levels, finding that a specific power setting can significantly improve the yield. jetir.org Solvent-free, or neat, conditions are often found to be highly effective in microwave synthesis, providing moderate to good yields in very short reaction times. nih.govnih.gov The optimization process often involves systematically varying one parameter while keeping others constant to find the ideal conditions for the specific transformation.

Table 1: Example of Reaction Condition Optimization in Microwave Synthesis of a Dihydropyridine Nucleoside Analogue nih.gov

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | CH₃CN | 50 | 30 | 58 |

| 2 | 1,4-dioxane | 50 | 30 | 72 |

| 3 | MeOH | 50 | 30 | 45 |

| 4 | Ethanol | 50 | 30 | 52 |

| 12 | Solvent-free | 50 | 30 | 82 |

| 13 | Solvent-free | 60 | 30 | 92 |

| 14 | Solvent-free | 70 | 30 | 88 |

This table illustrates a typical optimization process where different solvents and temperatures are tested to achieve the highest product yield under microwave irradiation.

Comparative Analysis of MAOS with Conventional Synthetic Protocols for this compound

When compared to conventional heating methods (e.g., oil baths or heating mantles), MAOS consistently demonstrates superior performance for the synthesis of heterocyclic compounds. nih.govukm.my The primary advantages of MAOS include drastically reduced reaction times, increased product yields, and often cleaner reactions with fewer side products. ukm.myrsc.org

Conventional methods for the synthesis of N-alkyl quaternary ammonium salts can require refluxing for 6 to 48 hours. researchgate.net In contrast, microwave-assisted syntheses are often completed in minutes. nih.govjetir.org This acceleration is attributed to the efficient and rapid heating provided by microwave irradiation. conicet.gov.ar Studies have shown that for the synthesis of various quinoline derivatives, microwave irradiation can be 11–19% more efficient in terms of yield compared to traditional heating. nih.gov The significant reduction in energy consumption and time makes MAOS a more sustainable and economical choice for producing compounds like this compound. nih.gov

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

| Benzotriazole Derivative | Conventional (Reflux) | 3-6 hours | 72 | nih.gov |

| Benzotriazole Derivative | Microwave | 5-10 minutes | 85 | nih.gov |

| Naphthalene-thiourea | Conventional (Reflux) | 2 hours | 75-84 | ukm.my |

| Naphthalene-thiourea | Microwave | 3-5 minutes | 82-89 | ukm.my |

This table summarizes findings from comparative studies, highlighting the enhanced yields and significantly shorter reaction times achieved with microwave-assisted synthesis compared to conventional methods.

Purification and Isolation Techniques for High-Purity this compound

The synthesis of this compound, like many organic reactions, typically yields a crude product containing unreacted starting materials, by-products, and other impurities. Therefore, effective purification and isolation techniques are critical to obtaining the compound at a high degree of purity, often required for its applications as a dye or in materials science. scbt.com The primary methods for purifying quinolinium salts and related ionic liquids include recrystallization, solvent washing/precipitation, and various forms of chromatography.

Recrystallization

Recrystallization is a cornerstone technique for the purification of solid organic compounds and is particularly well-suited for obtaining crystalline salts like this compound in high purity. researchgate.net The fundamental principle of recrystallization is the difference in solubility of the desired compound and its impurities in a selected solvent system at different temperatures. sigmaaldrich.com An ideal solvent for recrystallization will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. bldpharm.com

The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol. The process generally involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution slowly cools, the solubility of the this compound decreases, leading to the formation of crystals. The impurities, which are ideally more soluble in the solvent at low temperatures or are present in smaller quantities, remain in the solution (mother liquor). bldpharm.com

While specific solvent systems for the recrystallization of this compound are not extensively detailed in the literature, information can be extrapolated from the purification of analogous structures. For instance, a related compound, 1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide, was purified by dissolving the crude solid in a mixture of ethyl acetate (B1210297) and methanol (B129727). researchgate.net This suggests that a mixed-solvent system could be effective. In such a system, one solvent (the "solvent") readily dissolves the quinolinium salt, while the other (the "anti-solvent") does not. The crude product is dissolved in a minimal amount of the "solvent," and the "anti-solvent" is added gradually until turbidity is observed, at which point the solution is heated until it becomes clear again and then allowed to cool slowly to induce crystallization.

Common solvents used for the recrystallization of quinolinium and similar heterocyclic salts include lower alcohols (methanol, ethanol), nitriles (acetonitrile), and esters (ethyl acetate), often in combination with an anti-solvent like diethyl ether or hexane (B92381) to induce precipitation. researchgate.net

Interactive Table: Solvent Selection for Recrystallization

| Solvent Class | Example Solvent | Role in Purification | Considerations |

| Alcohols | Ethanol, Methanol | Good "solvent" for dissolving the salt | High solubility may require an anti-solvent for good recovery. |

| Esters | Ethyl Acetate | Can act as a "solvent" or "anti-solvent" | Moderate polarity, often used in mixed-solvent systems. researchgate.net |

| Ethers | Diethyl Ether | Good "anti-solvent" | Low polarity, used to precipitate the salt from a more polar solution. |

| Hydrocarbons | Hexane, Heptane | Good "anti-solvent" | Very low polarity, effective for precipitating polar salts. |

| Ketones | Acetone (B3395972) | Can act as a "solvent" | Useful for dissolving many organic salts. |

| Nitriles | Acetonitrile (B52724) | Good "solvent" for polar compounds | Often used in syntheses that are refluxed, can be used for recrystallization upon cooling. researchgate.net |

Washing and Precipitation

For less rigorous purification, or as a preliminary step before recrystallization, washing the crude solid with a suitable solvent can be effective. This technique is useful when the impurities are highly soluble in a particular solvent in which the desired product is not. The crude this compound would be triturated (stirred as a slurry) with this solvent, which dissolves the impurities. The solid product is then collected by filtration. A common solvent for washing unreacted non-polar starting materials from a polar salt is diethyl ether. researchgate.net

Chromatographic Methods

When very high purity is required, or when impurities have similar solubility characteristics to the product, chromatographic techniques are employed. Liquid chromatography is particularly useful for the purification of ionic compounds like this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of quinolinium salts. Reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with a buffer), is a common choice. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Ion-Exchange Chromatography (IEC): Since this compound is a salt, IEC can be a very effective purification method. In this technique, the stationary phase is a resin that has charged functional groups. For a cationic species like the 1-ethyl-4-methylquinolinium cation, a cation-exchange resin would be used. The crude product is loaded onto the column, and the cations bind to the resin. They are then selectively eluted by changing the ionic strength or pH of the mobile phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that is well-suited for the separation of polar and ionic compounds. It uses a polar stationary phase (like silica (B1680970) or a diol-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This technique can provide a different selectivity compared to reversed-phase methods.

Isolation of the Final Product

Regardless of the purification method used, the final step is the isolation of the pure compound. For crystallization-based methods, this is typically achieved by vacuum filtration, where the crystals are separated from the mother liquor. sigmaaldrich.com The collected crystals are then washed with a small amount of a cold, appropriate solvent to remove any residual mother liquor and then dried under vacuum to remove all traces of solvent.

Chemical Reactivity and Transformation Studies of 1 Ethyl 4 Methylquinolinium Iodide

Role as a Precursor in Diverse Organic Synthesis and Derivatization

1-Ethyl-4-methylquinolinium (B11710019) iodide serves as a versatile precursor in the synthesis of a variety of organic molecules, particularly substituted quinoline (B57606) derivatives and functional dyes. Its reactive methyl group at the 4-position and the quaternary nitrogen atom make it a key building block in numerous chemical transformations.

Synthesis of Substituted Quinoline Derivatives Utilizing 1-Ethyl-4-methylquinolinium Iodide

The quinoline skeleton is a fundamental structure in many natural products and pharmacologically active compounds. The synthesis of substituted quinolines is an area of significant research interest. While direct electrophilic cyclization of N-(2-alkynyl)anilines is a common method to produce a variety of substituted quinolines, this compound offers a platform for further derivatization. nih.gov For instance, the quaternization of 4-methylquinoline (B147181) with iodoethane (B44018) yields this compound, which can then undergo condensation reactions to introduce complex substituents. nih.gov

The general reactivity of the quinoline ring system allows for the introduction of various functional groups. Methods such as the Skraup and Friedländer syntheses are foundational for creating the quinoline core, which can then be alkylated to form salts like this compound. nih.gov Subsequent reactions can then be performed on the methyl group or the quinoline ring itself, leading to a diverse array of substituted quinoline derivatives.

Nucleophilic Substitution Reactions of the Iodide Counterion

The iodide ion in this compound can participate in nucleophilic substitution reactions. A classic example of such a reaction is the Finkelstein reaction, where an alkyl halide is converted to another by reaction with a metal halide. wikipedia.org In the context of this compound, the iodide anion could potentially be exchanged for another anion by reacting the salt with a salt of the desired anion, provided the resulting iodide salt is insoluble and precipitates from the reaction mixture.

The iodide ion itself is a good nucleophile and can participate in various substitution reactions. For instance, in a solution containing other electrophiles, the iodide ion could compete with other nucleophiles. libretexts.org The reactivity of iodide as a nucleophile is influenced by the solvent; for example, its nucleophilicity is enhanced in polar aprotic solvents. libretexts.org The Finkelstein reaction often utilizes the differential solubility of sodium iodide in acetone (B3395972) compared to sodium chloride or bromide to drive the equilibrium towards the formation of the alkyl iodide. wikipedia.org

Oxidation and Reduction Pathways of the Quinolinium Cationic Framework

The quinolinium cationic framework of this compound is susceptible to both oxidation and reduction reactions. The electron-deficient nature of the quaternized quinoline ring makes it amenable to reduction. Reduction of the quinolinium cation can lead to the formation of dihydroquinoline derivatives. The specific product formed will depend on the reducing agent used and the reaction conditions.

Conversely, while the quinolinium ring is electron-deficient, oxidation is also possible, although it may require harsh conditions. Oxidation could potentially target the methyl group or the aromatic ring system, leading to a variety of oxidized products. The specific pathways for the oxidation and reduction of this compound itself are not extensively detailed in the provided search results. However, the general chemistry of quinolines and related heterocyclic systems suggests that such transformations are feasible and would lead to a range of functionalized quinoline derivatives. mdpi.com

Comparative Reactivity Analysis with Structurally Related Quinolinium Salts

The reactivity of this compound is intrinsically linked to its structure as a quaternary quinolinium salt. The electron-withdrawing nature of the quaternized nitrogen atom renders the quinoline ring, particularly at the 2- and 4-positions, susceptible to nucleophilic attack. Furthermore, the methyl group at the 4-position is activated and can participate in condensation reactions. To understand the specific reactivity of this compound, it is instructive to compare it with structurally related quinolinium salts. These comparisons typically involve variations in the N-alkyl substituent, the position of the alkyl group on the quinoline ring, and the presence of other substituents.

A significant area where the comparative reactivity of quinolinium salts has been explored is in the synthesis of cyanine (B1664457) dyes. These dyes are formed through the condensation of two heterocyclic quaternary salts, and the reactivity of the quinolinium salt precursor is a critical factor in the efficiency of the reaction.

A more pronounced difference in reactivity is observed when comparing this compound with its isomer, 1-ethyl-2-methylquinolinium (B372601) iodide (quinaldinium ethiodide). The position of the methyl group significantly impacts its reactivity in dye synthesis. Both lepidine (4-methylquinoline) and quinaldine (B1664567) (2-methylquinoline) are used to synthesize a vast number of salts for this purpose, with over 450 salts derived from lepidine alone. nih.gov The methyl group in both isomers is activated by the quaternized nitrogen, but the 2-methyl group in quinaldinium salts is generally more reactive in condensation reactions for the synthesis of certain types of cyanine dyes.

For example, in the synthesis of symmetrical carbocyanine dyes, the reaction often involves the use of an orthoformate which links two quinolinium molecules. The reactivity of the methyl group is paramount here. While both isomers can undergo this reaction, the conditions and yields may vary.

The following table provides a qualitative comparison of the reactivity of this compound with other related quinolinium salts in the context of cyanine dye synthesis.

| Compound Name | Structure | Key Reactive Site(s) | Notes on Reactivity in Dye Synthesis |

| This compound |  | C4-methyl group, C2-position of the ring | The C4-methyl group is activated for condensation reactions. The ethyl group has a minor electronic effect compared to a methyl group. |

| 1,4-Dimethylquinolinium iodide |  | C4-methyl group, C2-position of the ring | Reactivity is very similar to the 1-ethyl analogue, often used interchangeably in dye synthesis. |

| 1-Ethyl-2-methylquinolinium iodide |  | C2-methyl group, C4-position of the ring | The C2-methyl group is generally more reactive in many cyanine dye syntheses compared to the C4-methyl group of its isomer. |

| 1-Methyl-4-nitroquinolinium iodide |  | C4-position (susceptible to nucleophilic substitution), C2-position | The strong electron-withdrawing nitro group at the 4-position significantly enhances the susceptibility of this position to nucleophilic attack, leading to different reaction pathways compared to 4-methyl derivatives. |

Recent research has also focused on the dearomative functionalization of activated quinolines and isoquinolines. These reactions often proceed via the formation of an enamine species after partial reduction of the quinolinium ring. While specific comparative data for this compound is not detailed, the principles suggest that the electronic nature of the substituents on the quinolinium ring would play a crucial role in the stability and reactivity of the intermediates formed.

Spectroscopic and Structural Characterization of 1 Ethyl 4 Methylquinolinium Iodide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for a detailed mapping of the molecular framework.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides specific information about the hydrogen atoms within a molecule. In 1-Ethyl-4-methylquinolinium (B11710019) iodide, the ¹H NMR spectrum reveals distinct signals for each unique proton environment.

The ethyl group protons typically appear as a quartet and a triplet. The quartet arises from the methylene (B1212753) (-CH2-) protons, which are split by the adjacent methyl (-CH3) protons. Conversely, the methyl protons of the ethyl group appear as a triplet, split by the methylene protons. docbrown.info The methyl group attached to the quinolinium ring at the 4-position shows a singlet, as it has no adjacent protons to couple with. The aromatic protons on the quinolinium ring system exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7 and 9 ppm. chemicalbook.com The exact chemical shifts and coupling constants are highly sensitive to the electronic environment and the specific solvent used. docbrown.info

Table 1: Representative ¹H NMR Data for 1-Ethyl-4-methylquinolinium Iodide Analogs

| Functional Group | Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH3 | ~1.5 | Triplet |

| Ring -CH3 | ~2.7 | Singlet |

| Ethyl -CH2- | ~4.5 | Quartet |

| Aromatic-H | 7.5 - 9.0 | Multiplet |

Note: The chemical shifts are approximate and can vary based on the specific derivative and solvent.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Since the natural abundance of the ¹³C isotope is low (~1.1%), the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. libretexts.org

For this compound, the ¹³C NMR spectrum will show distinct signals for the two carbons of the ethyl group, the methyl carbon at the 4-position, and the carbons of the quinoline (B57606) ring. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. libretexts.org The carbons of the quinoline ring appear in the aromatic region of the spectrum, while the aliphatic carbons of the ethyl and methyl groups are found at higher field (lower ppm values). libretexts.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (ppm) |

| Ethyl -CH3 | 10 - 20 |

| Ring -CH3 | 20 - 30 |

| Ethyl -CH2- | 50 - 60 |

| Aromatic C | 110 - 150 |

| Quaternary Aromatic C | 140 - 160 |

Note: These are general ranges and can be influenced by substitution on the quinolinium ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound and its derivatives displays a series of absorption bands that are characteristic of its structural features. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. researchgate.net The aliphatic C-H stretching vibrations of the ethyl and methyl groups appear at slightly lower frequencies, generally in the 2850-2960 cm⁻¹ range.

The C=C and C=N stretching vibrations of the quinolinium ring system give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. nih.gov The presence of the ethyl and methyl groups can be confirmed by the C-H bending vibrations, which are typically found around 1375 cm⁻¹ and 1465 cm⁻¹. The spectrum may also show bands corresponding to out-of-plane C-H bending, which can provide information about the substitution pattern of the aromatic ring. researchgate.net The iodide counter-ion does not have a characteristic vibrational frequency in the mid-infrared region.

Table 3: Key FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=C and C=N Stretch | 1400 - 1650 |

| C-H Bend (methyl/methylene) | 1375, 1465 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the precise determination of the molecular weight and elemental composition of a compound. nih.gov Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy, often to four or five decimal places. nih.gov

For this compound, HRMS would be used to confirm the mass of the 1-ethyl-4-methylquinolinium cation (C₁₂H₁₄N⁺). The high mass accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other ions with the same nominal mass. ub.edu The iodide ion is typically not observed in the positive ion mode. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. mcmaster.ca

X-ray Crystallography for Precise Solid-State Structure Determination of Quinolinium Iodides

For quinolinium iodides, X-ray crystallography can provide definitive proof of the structure. It would reveal the planarity of the quinolinium ring system and the orientation of the ethyl and methyl substituents. Furthermore, it would show the arrangement of the 1-ethyl-4-methylquinolinium cations and the iodide anions in the crystal lattice, providing insights into the intermolecular interactions, such as ion pairing and crystal packing forces.

Advanced Research Applications of 1 Ethyl 4 Methylquinolinium Iodide

Applications in Photochemistry and Development of Advanced Dye Systems

1-Ethyl-4-methylquinolinium (B11710019) iodide serves as a foundational building block in the synthesis of specialized organic dyes, particularly for applications in photochemistry. Its chemical structure, featuring a quaternized nitrogen atom and an active methyl group at the 4-position, makes it a valuable precursor for creating complex molecules with specific light-absorbing and emitting properties.

Precursors for Carbocyanine and Merocyanine (B1260669) Dyes

The quinolinium moiety is a classic heterocyclic nucleus used in the synthesis of cyanine (B1664457) dyes. 1-Ethyl-4-methylquinolinium iodide is a key intermediate for producing both carbocyanine and merocyanine dyes due to the reactivity of its methyl group.

Merocyanine dyes can be synthesized through the reaction of this compound with N-substituted imides, such as N-substituted phthalimides, in the presence of a basic catalyst like piperidine. oup.com The reaction proceeds via a condensation mechanism where the active methyl group of the quinolinium salt reacts to form a new carbon-carbon double bond, linking the quinoline (B57606) ring to the other heterocyclic system. oup.com These dyes are utilized in photography as photosensitizers and in the production of color films and filter dyes. oup.com

Carbocyanine dyes are characterized by two nitrogen-containing heterocyclic rings, such as quinoline, linked by a polymethine chain. Dyes like 1,1'-Diethyl-4,4'-carbocyanine iodide are examples of this class. nih.gov The synthesis often involves the condensation of two heterocyclic precursors, one of which can be this compound, which provides one of the quinoline end-groups of the final dye molecule. These dyes are noted for their applications as fluorescent probes and imaging agents in biological systems. nih.gov

Design and Synthesis of Fluorescent Probes for Bioanalytical Sensing

The structural backbone of this compound is incorporated into the design of sophisticated fluorescent probes for sensitive and selective bioanalytical detection. These probes are engineered to interact with specific analytes, resulting in a measurable change in their fluorescence, which allows for real-time monitoring in complex biological environments.

Detection and Monitoring of Reactive Oxygen Species (e.g., Hypochlorous Acid)

A significant application of probes derived from quinolinium structures is the detection of reactive oxygen species (ROS), particularly hypochlorous acid (HOCl). HOCl is a powerful oxidant that plays a critical role in the immune system but is also implicated in various diseases when its production is unregulated. researchgate.netresearcher.life

Fluorescent probes are designed with a recognition site that reacts specifically with HOCl. rsc.orgelsevierpure.com This reaction triggers a change in the probe's electronic structure, leading to a distinct fluorescence response, often a significant enhancement ("turn-on" effect). rsc.org For instance, a common strategy involves the HOCl-mediated oxidation of a specific moiety on the probe, which alters the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes within the molecule. nih.gov Researchers have developed probes with high sensitivity, capable of detecting HOCl at nanomolar concentrations, and high selectivity, showing minimal response to other biologically relevant ROS like hydrogen peroxide or peroxynitrite. mdpi.com

Key Features of HOCl Fluorescent Probes:

| Feature | Description | Reference |

|---|---|---|

| High Sensitivity | Capable of detecting very low concentrations of HOCl, with detection limits reported in the nanomolar range (e.g., 6.5 nM to 60 nM). | nih.govmdpi.com |

| Rapid Response | The reaction with HOCl is very fast, often occurring in less than 30 seconds, enabling real-time monitoring. | researchgate.netrsc.org |

| High Selectivity | Probes are designed to react specifically with HOCl, showing little to no interference from other reactive oxygen or nitrogen species. | elsevierpure.commdpi.com |

| "Turn-On" Fluorescence | The probe is typically non-fluorescent or weakly fluorescent and becomes highly fluorescent only after reacting with HOCl. | rsc.org |

Real-time Fluorescent Imaging in Biological Systems (e.g., Rheumatoid Arthritis Models)

The ability to selectively detect HOCl has been leveraged for real-time fluorescent imaging in living cells and animal models of disease. Rheumatoid arthritis (RA) is a systemic autoimmune inflammatory disease where elevated levels of HOCl in inflamed joints are a key pathological feature. researchgate.netnih.gov

Fluorescent probes provide a powerful, non-invasive tool for diagnosing and monitoring RA. nih.gov In studies using mouse models of adjuvant-induced arthritis, near-infrared (NIR) fluorescent probes have been used to visualize endogenous HOCl production in inflamed paws. nih.govnih.gov The probe's fluorescence intensity correlates with the severity of inflammation, allowing for the early diagnosis of RA and the objective assessment of therapeutic interventions. nih.gov For example, an NIR-II probe demonstrated a 4.3-fold enhancement in its fluorescence signal in an RA mouse model, providing a valuable tool for early diagnosis. nih.gov This imaging technique offers significant advantages over traditional diagnostic methods due to its high sensitivity, specificity, and capacity for real-time visualization of disease activity at the molecular level. nih.gov

Role in Materials Science and Engineering Research

The unique electronic and structural properties of this compound and its derivatives make them subjects of interest in the field of materials science, particularly for applications that rely on specific interactions with light.

Exploration in Nonlinear Optical (NLO) Materials Development

This compound is explored as a candidate for the development of nonlinear optical (NLO) materials. NLO materials are crucial for modern photonics and optoelectronics, with applications in optical switching, frequency conversion, and high-speed data processing. researchgate.netmdpi.com

Organic materials, especially ionic crystals with delocalized π-conjugated systems, are known to exhibit strong NLO responses. mdpi.comresearchgate.net The structure of this compound is well-suited for NLO applications. The quinolinium cation contains a π-conjugated system and acts as an electron acceptor. This inherent charge-transfer characteristic, combined with its ionic nature, is a key requirement for high second- and third-order optical nonlinearities. mdpi.com Stilbazolium salts, which are structurally analogous ionic organic compounds, are well-studied for their excellent NLO properties. mdpi.com The investigation into quinolinium-based materials like this compound follows the same principle, aiming to create new, highly efficient materials for advanced photonic and optical device applications. mdpi.com

Application in Thermochromic Systems

Thermochromism, the reversible change in color of a substance with temperature, is a property of significant interest for applications in smart windows, sensors, and displays. While direct studies on the thermochromic properties of this compound are not extensively documented in publicly available research, the broader class of quinolinium-based dyes has shown promise in the development of thermochromic systems.

Research into other quinolinium derivatives, such as certain styryl quinolinium dyes, has demonstrated their potential for creating liquid thermochromic systems. For instance, studies on related quinolinium compounds reveal that their absorption spectra can be sensitive to temperature changes, exhibiting shifts in the maximum absorption wavelength (λmax) or changes in absorbance intensity. These effects are often dependent on the solvent environment, a phenomenon known as solvatochromism, which in conjunction with temperature changes is termed thermosolvatochromism.

The thermochromic behavior of these systems is often attributed to temperature-induced changes in the molecular aggregation state or alterations in the equilibrium between different molecular forms. For example, a shift in the equilibrium between monomeric and aggregated species in solution can lead to a noticeable color change. The planar structure of the quinolinium ring system facilitates π-π stacking, which can be sensitive to thermal energy.

Although specific data for this compound is not available, its structural similarity to other thermochromic quinolinium salts suggests it could be a candidate for similar applications. Further research would be necessary to characterize its thermochromic behavior and evaluate its potential in this field.

Investigations in Biological and Medicinal Chemistry Research

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a wide range of biological activities. The quaternization to form quinolinium salts can enhance these properties, particularly by increasing their interaction with negatively charged biological macromolecules.

Interactions with Biological Macromolecules (e.g., DNA, proteins)

The planar, cationic nature of the 1-Ethyl-4-methylquinolinium moiety makes it a prime candidate for interaction with biological macromolecules like DNA and proteins. The positive charge on the nitrogen atom can facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. Furthermore, the planar aromatic ring system can intercalate between the base pairs of the DNA double helix, a common binding mode for many anticancer and antimicrobial agents.

While specific studies detailing the interaction of this compound with DNA and proteins are limited, research on other quinolinium derivatives provides a framework for understanding these potential interactions. For example, various quinolinium salts have been shown to bind to DNA, leading to the stabilization or disruption of the DNA structure, which can interfere with cellular processes like replication and transcription.

In silico docking studies with other quinolinium derivatives have suggested that they can bind to the C-terminal interdomain cleft of the bacterial cell division protein FtsZ, interfering with its GTPase activity and inhibiting polymerization. researchgate.net This highlights the potential for these compounds to interact specifically with protein targets.

| Molecule | Macromolecule Target | Observed/Predicted Interaction | Potential Consequence |

| Quinolinium Derivatives | DNA | Intercalation, Groove Binding | Inhibition of replication and transcription |

| Quinolinium Derivatives | FtsZ Protein | Binding to C-terminal interdomain cleft | Inhibition of bacterial cell division |

This table presents generalized interactions of quinolinium derivatives based on available literature and predicts potential interactions for this compound.

Assessment of Potential Therapeutic Properties (e.g., antimicrobial, anticancer)

The demonstrated ability of quinolinium compounds to interact with essential biological macromolecules has led to investigations into their therapeutic potential.

Anticancer Activity: The antiproliferative properties of quinolinium salts against various cancer cell lines have also been a subject of research. The mechanism of action is often linked to their ability to bind to DNA, as mentioned earlier, which can induce apoptosis (programmed cell death) in cancer cells. While direct evidence for this compound is scarce, related quinolinium iodide derivatives have been synthesized and evaluated for their cytotoxic effects. For example, some novel quinolinium iodide derivatives have shown significant in vitro cytotoxicity against human cancer cell lines.

| Quinolinium Derivative Type | Therapeutic Target | Observed Activity |

| Various N-substituted quinolinium salts | Bacteria (e.g., S. aureus) | Inhibition of growth, disruption of cell division |

| Novel quinolinium iodide derivatives | Human cancer cell lines | Cytotoxicity, induction of apoptosis |

This table summarizes the therapeutic potential of the broader class of quinolinium derivatives.

Enzymatic and Metabolic Interaction Studies of Quinolinium Derivatives

Understanding the enzymatic and metabolic fate of quinolinium compounds is crucial for their development as therapeutic agents. The metabolism of quinoline itself has been studied in various microorganisms, which often involves hydroxylation and ring cleavage reactions. For instance, Pseudomonas putida has been shown to degrade 4-methylquinoline (B147181) via a pathway involving the formation of 4-methyl-2-oxo-1,2-dihydroquinoline and subsequent hydroxylations. nih.gov

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. The unique features of this compound make it a valuable component in the construction of supramolecular architectures.

Elucidating the Role of the Planar Quinolinium System in π-π Interactions

The planar and electron-deficient nature of the quinolinium ring system makes it an excellent participant in π-π stacking interactions. These non-covalent interactions are fundamental in various chemical and biological processes, including the stabilization of DNA and protein structures, and the formation of molecular crystals.

Exploration in Host-Guest Chemistry and Self-Assembly of Quinolinium Structures

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking, are fundamental to molecular recognition and the construction of self-assembling systems. wikipedia.org The quinolinium cation, with its aromatic and charged nature, presents a compelling scaffold for such interactions.

While specific host-guest studies involving this compound as the guest are not extensively documented, research on analogous quinolinium derivatives provides significant insight into its potential behavior. For instance, studies on 7-amino-2,4-dimethylquinolinium salts have demonstrated their capacity to form intricate three-dimensional supramolecular networks. researchgate.net The crystal structures of these salts reveal that hydrogen bonding and π-π stacking interactions involving the quinoline moieties are prominent in stabilizing their crystal packing. researchgate.net It is highly probable that this compound would also participate in similar self-assembly processes, driven by the electrostatic interactions of the iodide anion and the π-stacking capabilities of the quinolinium ring system. The nature of the anion has been shown to be a critical factor in the resulting supramolecular architecture and the luminescent properties of the assembled structures. researchgate.net

The self-assembly of such quinolinium structures can be influenced by various factors, including the solvent environment and the presence of other coordinating species. The formation of these ordered assemblies is of significant interest for the development of new materials with tailored optical and electronic properties.

Electrochemical Investigations of Quinolinium Iodide Systems

The electrochemical properties of quinolinium salts are of paramount importance for their application in devices such as dye-sensitized solar cells and batteries. aip.orgnih.gov The following sections explore the redox behavior and ionic transport properties of systems based on quinolinium iodide.

Cyclic voltammetry is a powerful electrochemical technique used to probe the reduction and oxidation processes of a chemical species. For quinolinium salts, this technique provides valuable information about their electrochemical stability and the nature of their electron transfer processes. nih.gov The reductive stability of ionic liquids is generally influenced by the cation, while the oxidative stability is determined by the anion. researchgate.net

The table below summarizes the reduction potentials of various quinolinium salts, providing a comparative context for the expected redox behavior of this compound.

| Quinolinium Salt Derivative | Reduction Potential (V) | Reference |

| Sidechain bis(2-methylthio)vinyl | -0.43 to -1.08 | nih.govcapes.gov.br |

| 2-methylthio-2-aminovinyl | -0.43 to -1.08 | nih.govcapes.gov.br |

| Dithioacetic acid | -0.43 to -1.08 | nih.govcapes.gov.br |

| 2-quinolylvinyl | -0.43 to -1.08 | nih.govcapes.gov.br |

| 2-styrylvinyl | -0.43 to -1.08 | nih.govcapes.gov.br |

| Guanidine sulfide (B99878) functionalities | -0.43 to -1.08 | nih.govcapes.gov.br |

This table presents a range of reduction potentials observed for a series of quinolinium salts, as specific data for this compound is not available.

High ionic conductivity is a critical property for electrolytes used in electrochemical devices, as it minimizes ohmic losses. nih.gov Ionic liquids, including those based on quinolinium cations, are investigated for this property. The ionic conductivity of these materials is a function of both the mobility of the constituent ions and the number of charge carriers. researchgate.net

Research on N-alkyl pyridinium (B92312) halides, which are structurally analogous to N-alkyl quinolinium halides, has shown that these compounds can form conducting mesophases with significant ionic conductivity. The conductivity in these systems is primarily due to the mobility of the counter-ions. It has also been observed that the conductivity decreases with an increasing atomic number of the counter-ion.

The table below provides illustrative ionic conductivity values for different types of ionic liquids to contextualize the potential performance of quinolinium-based systems.

| Ionic Liquid System | Temperature (°C) | Ionic Conductivity (S/cm) | Reference |

| PEO-NaPF6 | 80 | 6.3 x 10⁻⁴ | researchgate.net |

| Lithium Difluorophosphate-Based Dual-Salt Low Concentration Electrolyte | -5 to 55 | ~10⁻³ to 10⁻² | researchgate.net |

| LiFSI and LiDFOB based electrolytes | 20 | >10 mS/cm (target) | arxiv.org |

This table shows ionic conductivity data for various electrolyte systems to provide a general understanding, as specific data for this compound is not available.

Theoretical and Computational Chemistry Studies of 1 Ethyl 4 Methylquinolinium Iodide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. For 1-ethyl-4-methylquinolinium (B11710019) iodide, DFT calculations can elucidate the fundamental aspects of its chemical nature.

Molecular Geometry: DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p), are employed to find the lowest energy conformation of the 1-ethyl-4-methylquinolinium cation. photonics.rusci-hub.se The process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a geometric minimum on the potential energy surface is reached. This optimized structure provides precise data on the planarity of the quinolinium ring system and the orientation of the ethyl and methyl substituents. Studies on similar quinolinium derivatives confirm that DFT provides reliable geometric parameters. diva-portal.org

Electronic Structure: A key outcome of DFT calculations is the analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is typically localized on the iodide anion, indicating its role as the primary electron donor. Conversely, the LUMO is distributed across the π-system of the electron-deficient quinolinium cation, identifying it as the electron acceptor. cranfield.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the chemical reactivity and kinetic stability of the compound. A smaller gap suggests higher reactivity and greater polarizability. For quinolinium salts, this gap is crucial for understanding their charge transfer characteristics, which are fundamental to their applications as sensitizing dyes and nonlinear optical materials. researchgate.netresearchgate.net

Table 1: Illustrative Geometric and Electronic Parameters from DFT Calculations Note: The following data is representative of typical results obtained for quinolinium-based salts from DFT calculations and crystallographic studies. Specific values for 1-ethyl-4-methylquinolinium iodide would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value/Observation | Significance |

| Geometric Parameters | |||

| C-N Bond Lengths (ring) | Length of carbon-nitrogen bonds within the quinolinium ring. | ~1.34 - 1.38 Å | Defines the core heterocyclic structure. |

| C-C Bond Lengths (ring) | Length of carbon-carbon bonds within the aromatic system. | ~1.37 - 1.42 Å | Indicates the degree of aromaticity. |

| N-C (ethyl) Bond Length | Bond between the quinolinium nitrogen and the ethyl group. | ~1.48 Å | Relates to the strength of the quaternization. |

| C-H···I⁻ Distance | Shortest distance between acidic protons and the iodide anion. | ~2.8 - 3.2 Å | Evidence of weak hydrogen bonding interactions. |

| Electronic Parameters | |||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Typically centered on the iodide anion (I⁻). | Characterizes the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Distributed over the quinolinium π-system. | Characterizes the electron-accepting ability. cranfield.ac.uk |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Varies with substituents and solvent model. | Determines electronic transitions and chemical reactivity. researchgate.net |

Computational Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are highly effective in predicting and interpreting spectroscopic data.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions. The primary absorptions in quinolinium salts are typically π → π* transitions within the aromatic system. researchgate.net The calculations can also model the intramolecular charge transfer (ICT) from the iodide anion to the quinolinium cation, which is often sensitive to solvent polarity (solvatochromism). mdpi.com Comparing computed spectra with experimental data helps validate the chosen theoretical model and assign specific electronic transitions to observed absorption bands. acs.org

NMR Spectra: DFT can also be used to predict Nuclear Magnetic Resonance (NMR) spectra. By calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H, ¹³C), the chemical shifts can be estimated relative to a standard like tetramethylsilane. tu-clausthal.de These calculations are sensitive to the optimized molecular geometry and the electronic environment of each atom. For this compound, this would involve predicting the chemical shifts for the aromatic protons, the methyl protons, and the methylene (B1212753) and methyl protons of the ethyl group. Discrepancies between predicted and experimental shifts can reveal specific intermolecular effects, such as hydrogen bonding or solvent interactions, that are present in the experimental conditions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions in a condensed phase. nih.gov

Methodology: An MD simulation for this compound would typically involve placing a number of ion pairs in a simulation box, often with an explicit solvent, and then solving Newton's equations of motion for every atom. The interactions between atoms are described by a force field, such as AMBER, CHARMM, or GROMOS. nih.gov

Table 2: Typical Workflow for a Molecular Dynamics (MD) Simulation

| Step | Description | Key Considerations |

| 1. System Setup | The 1-ethyl-4-methylquinolinium and iodide ions are placed in a simulation box, which is then filled with solvent molecules (e.g., water, acetonitrile). | Choice of force field (e.g., AMBER, CHARMM); box size and shape; solvent model; ion concentration. |

| 2. Energy Minimization | The energy of the initial system is minimized to remove unfavorable steric clashes or geometric configurations. | Steepest descent and conjugate gradient algorithms are commonly used. |

| 3. Equilibration | The system is gradually heated to the target temperature and equilibrated at the target pressure, allowing it to reach a stable state. | NVT (constant volume) and NPT (constant pressure) ensembles are used. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to collect data on the system's trajectory. | The length of the simulation determines the statistical reliability of the results. |

| 5. Trajectory Analysis | The saved atomic coordinates (trajectory) are analyzed to extract structural and dynamic properties. | Calculation of RDFs, hydrogen bond lifetimes, diffusion coefficients, etc. |

Conformational Analysis: MD simulations allow for the exploration of the conformational landscape of the 1-ethyl-4-methylquinolinium cation. This includes analyzing the rotational dynamics of the ethyl group and any puckering or slight deviations from the planarity of the quinolinium ring that occur due to thermal motion and intermolecular forces.

Intermolecular Interactions: The primary strength of MD is in characterizing intermolecular interactions. For an ionic liquid system like this compound, MD simulations can quantify the interactions between the cation and anion, as well as with any solvent molecules. Key analyses include:

Radial Distribution Functions (RDFs): The RDF, g(r), describes the probability of finding an iodide anion at a certain distance from a specific atom or the center of mass of the quinolinium cation. Peaks in the RDF reveal the structured solvation shells around the cation.

Hydrogen Bonding: The iodide anion can act as a hydrogen bond acceptor. MD simulations can analyze the formation and lifetime of weak C–H···I⁻ hydrogen bonds between the anion and the acidic protons on the quinolinium ring and alkyl groups.

π-π Stacking: In concentrated solutions or the pure liquid state, simulations can reveal the tendency of the flat quinolinium rings to stack on top of each other through π–π interactions, which are crucial for understanding the bulk properties of the material. rsc.org

These computational approaches provide a detailed, multi-scale understanding of this compound, from its static quantum mechanical properties to its dynamic behavior in a liquid environment.

Conclusion and Future Research Trajectories

Synthesis of Key Research Advancements Regarding 1-Ethyl-4-methylquinolinium (B11710019) Iodide

Research into 1-Ethyl-4-methylquinolinium iodide has led to notable progress in understanding its synthesis and properties. Traditional synthesis of quinolinium salts often involves the alkylation of the quinoline (B57606) precursor, a method that has seen refinements to improve efficiency and yield. researchgate.net

A significant advancement in the synthesis of related quaternary ammonium (B1175870) salts has been the adoption of microwave-assisted organic synthesis. This technique offers substantial reductions in reaction times compared to conventional heating methods, such as refluxing, and often leads to higher yields. While specific studies detailing the microwave-assisted synthesis of this compound are not abundant, the successful application of this method to other quinolinium salts suggests a promising avenue for optimizing its production. researchgate.net

Furthermore, this compound is recognized as a reactive intermediate in the synthesis of other valuable compounds. It serves as a precursor for the creation of optical brighteners, where it reacts with cellulose (B213188) acetate (B1210297) to form a fluorescent product. biosynth.com Additionally, its reaction to form an active methylene (B1212753) group provides a synthetic route to dihydro derivatives. biosynth.com The compound is also classified as a CH-active compound dye, indicating its utility in coloration applications. scbt.com

| Property | Value | Source |

| CAS Number | 605-59-4 | scbt.comcymitquimica.com |

| Molecular Formula | C12H14IN | biosynth.comscbt.com |

| Molecular Weight | 299.15 g/mol | scbt.com |

| Appearance | Solid or crystalline substance | cymitquimica.com |

| Synonyms | 1-Ethyllepidinium iodide, 4-Methylquinoline (B147181) ethiodide, Lepidine ethiodide | scbt.comcymitquimica.com |

Identification of Emerging Research Trends in Quaternary Quinolinium Salts

The broader family of quaternary quinolinium salts, to which this compound belongs, is at the forefront of several exciting research trends. These compounds are increasingly recognized for their significant biological activities and their potential in materials science.

A major area of investigation is their antimicrobial and anticancer properties . Numerous studies have demonstrated that various substituted quinoline and quinolinium iodide derivatives exhibit potent activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as various human cancer cell lines. nih.govnih.govarabjchem.org The structural versatility of the quinoline core allows for the design and synthesis of derivatives with enhanced biological efficacy. researchgate.netbenthamdirect.com Some benzo[c]quinolinium salts have shown cytotoxic effects and the ability to cause cell cycle arrest, indicating their potential as anticancer agents. researchgate.net

Another burgeoning trend is the use of quinolinium salts as fluorescent probes and sensors . Their inherent fluorescence and sensitivity to their chemical environment make them ideal candidates for developing probes to detect specific analytes and to image biological processes within living cells. researchgate.net This has significant implications for diagnostics and fundamental biological research.

In the realm of materials science , quaternary quinolinium salts are being explored for their applications in:

Dye-sensitized solar cells (DSSCs): As components of the electrolyte, these salts can influence the efficiency and stability of solar cells. researchgate.net

Precursors for dyes and photosensitizers: Their chromophoric properties are harnessed in the synthesis of a variety of dyes. researchgate.netresearchgate.net

Corrosion inhibitors: Certain quinolinium compounds have shown efficacy in protecting metals from corrosion. researchgate.net

The development of novel synthetic methodologies, such as visible-light-induced reactions, is also expanding the accessible chemical space of quinolinium-based fused heterocyclic compounds. thieme-connect.com

Prospective Avenues for Future Research and Advanced Applications of this compound

Building upon the general trends observed for quaternary quinolinium salts, several prospective avenues for future research and advanced applications can be envisioned for this compound.

A primary focus should be the systematic evaluation of its biological activity . While the broader class of quinolinium salts shows promise, detailed studies on the specific antimicrobial and anticancer potential of this compound are warranted. This would involve screening against a wide panel of pathogens and cancer cell lines to identify any specific activities.

Further investigation into its photophysical properties could unlock new applications. biosynth.com Characterizing its fluorescence quantum yield, solvatochromism, and potential as a photosensitizer could pave the way for its use in:

Bioimaging: As a fluorescent probe for specific cellular components or processes.

Photodynamic therapy: If it can generate reactive oxygen species upon light activation, it could be a candidate for targeted cancer treatment.

In the field of materials science , its role as a precursor for optical brighteners can be further explored. biosynth.com Research could focus on synthesizing novel derivatives with enhanced fluorescence and stability for applications in textiles, plastics, and paper. Its potential inclusion in the electrolyte systems of dye-sensitized solar cells should also be systematically investigated to determine its effect on device performance.

Finally, leveraging advanced synthetic techniques, such as microwave-assisted synthesis , could lead to more efficient and scalable production methods, making the compound more accessible for both research and potential commercial applications. The exploration of its reactivity as a synthon for creating more complex heterocyclic structures also remains a promising area of research. thieme-connect.com

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-ethyl-4-methylquinolinium iodide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, it reacts with 4-hydroxybenzaldehyde in a one-step condensation to form fluorescent probes. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios. Purity is verified using column chromatography and recrystallization. Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation byproducts .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular mass. High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity. For example, in probe synthesis, HPLC retention time shifts (e.g., 3 min to 2 min) indicate product formation . UV-Vis spectroscopy tracks absorption shifts during oxidation reactions .

Q. What are the key steps in ensuring reproducibility when documenting the synthesis of this compound in a research publication?

- Methodological Answer : Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):

- Detail solvents, catalysts, reaction times, and temperatures.

- Report purification methods (e.g., recrystallization solvents, chromatography conditions).

- Include raw spectral data (NMR, HRMS) in supplementary materials.

- Reference established protocols for analogous quinolinium salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing derivatives of this compound?

- Methodological Answer : Systematically test variables:

- Control experiments : Compare yields under varying humidity, oxygen levels, or light exposure.

- Statistical analysis : Use t-tests or ANOVA to identify significant variables (e.g., solvent polarity).

- Replication : Conduct triplicate trials to assess consistency.

- Byproduct analysis : Employ LC-MS to detect unanticipated intermediates .

Q. What methodological considerations are critical when using this compound in fluorescent probe development for biological systems?

- Methodological Answer :

- Selectivity : Validate probe specificity via interference studies (e.g., testing against reactive oxygen species like H₂O₂).

- Biocompatibility : Assess cytotoxicity in cell cultures before in vivo applications.

- Quantitative calibration : Generate standard curves using known HOCl concentrations.

- In vivo validation : Use murine RA models to correlate fluorescence intensity with disease progression .

Q. How should researchers approach the structural refinement of this compound using X-ray crystallography data?

- Methodological Answer :

- Data collection : Use a high-resolution diffractometer (e.g., Cu-Kα radiation).

- Software tools : Refine structures with SHELXL, which handles small-molecule crystallography and twinned data.

- Validation : Check for reasonable bond lengths/angles (e.g., C-I bond ≈ 2.10 Å) and R-factors (<5%).

- Deposition : Submit CIF files to crystallographic databases (e.g., CCDC) .

Q. What strategies can be employed to validate the specificity of this compound-based probes in complex biological matrices?

- Methodological Answer :

- Spike-and-recovery assays : Add known HOCl amounts to serum/tissue homogenates and measure probe response.

- Competitive inhibition : Co-incubate with potential interferents (e.g., glutathione).

- Microscopy controls : Use knockout models (e.g., HOCl-deficient cells) to confirm signal dependence.

- Cross-validation : Compare results with alternative detection methods (e.g., ELISA) .

Methodological Best Practices

Q. How should researchers design experiments to study the photophysical properties of this compound derivatives?

- Methodological Answer :

- Instrumentation : Use fluorometers with temperature-controlled cuvette holders.

- Quenching studies : Titrate with analytes (e.g., HOCl) and apply Stern-Volmer plots.

- Quantum yield calculation : Use reference dyes (e.g., fluorescein) for calibration.

- Time-resolved measurements : Employ pulsed lasers to assess fluorescence lifetimes .

Q. What are the challenges in scaling up this compound synthesis for collaborative studies, and how can they be addressed?

- Methodological Answer :

- Batch consistency : Standardize starting material purity (≥95%) and solvent grades.

- Reaction monitoring : Implement in-line FTIR or Raman spectroscopy for real-time analysis.

- Scale-up hazards : Test exothermicity in small batches before large-scale reactions.

- Documentation : Share detailed SOPs with collaborators to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.